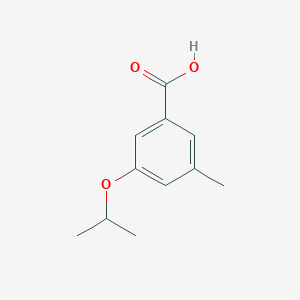

3-Isopropoxy-5-methylbenzoic acid

Descripción

3-Isopropoxy-5-methylbenzoic acid (CAS: 1541083-64-0) is a substituted benzoic acid derivative with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . Its structure features a benzoic acid backbone substituted with a methyl group at position 5 and an isopropoxy group at position 3. This compound is primarily utilized in pharmaceutical and chemical research, where its electronic and steric properties are leveraged to modulate reactivity, solubility, and biological activity.

Propiedades

IUPAC Name |

3-methyl-5-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)14-10-5-8(3)4-9(6-10)11(12)13/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMMCBRYQUAOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-5-methylbenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzoic acid derivative, such as 3-hydroxy-5-methylbenzoic acid.

Isopropylation: The hydroxyl group at the 3-position is converted to an isopropoxy group using isopropyl iodide in the presence of a base like potassium carbonate.

Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.

Automated Purification: Using automated systems for purification to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

3-Isopropoxy-5-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Aplicaciones Científicas De Investigación

3-Isopropoxy-5-methylbenzoic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Isopropoxy-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Molecular Properties

The following table summarizes key structural and molecular parameters of 3-isopropoxy-5-methylbenzoic acid and related compounds:

Key Observations :

Alkoxy Chain Variations: Replacing the isopropoxy group in the target compound with an ethoxy group (3-ethoxy-5-methylbenzoic acid) reduces molecular weight by ~14 g/mol and alters steric bulk. The shorter ethoxy chain may enhance solubility in polar solvents compared to the bulkier isopropoxy group .

Halogen and Methoxy Substitutions: The introduction of chlorine at position 3 (as seen in the chloro-substituted analogs) increases molecular weight significantly (~50 g/mol) and introduces electron-withdrawing effects, which may enhance the acidity of the benzoic acid moiety compared to purely alkoxy-substituted derivatives .

Functional and Application Differences

- Pharmaceutical Relevance: The chloro-substituted analogs (e.g., 3-chloro-4-isopropoxy-5-methoxybenzoic acid) are explicitly noted as reference standards for drug impurity profiling, indicating their importance in quality control . The absence of halogens in this compound may make it preferable in applications requiring lower toxicity or higher metabolic stability.

- Solubility and Reactivity: The ethoxy variant (C₁₀H₁₂O₃) likely exhibits higher aqueous solubility than the isopropoxy derivative due to reduced hydrophobicity . Chlorine substitution increases molecular polarity but may also introduce reactivity hotspots (e.g., susceptibility to nucleophilic substitution) absent in the non-halogenated target compound .

Actividad Biológica

3-Isopropoxy-5-methylbenzoic acid (CAS No. 1369775-54-1) is a benzoic acid derivative that has garnered interest in various fields of scientific research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an isopropoxy group and a methyl group attached to a benzoic acid core. Its molecular formula is , and it possesses unique properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the isopropoxy group enhances its lipophilicity, potentially increasing its membrane permeability and bioavailability. This compound may modulate enzyme activity or receptor function, leading to various physiological effects.

1. Anti-inflammatory Properties

Research has indicated that derivatives of benzoic acids, including this compound, exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models.

2. Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural similarity to other biologically active compounds allows it to compete for binding sites on these enzymes, thereby modulating their activity.

3. Receptor Binding

The compound has been investigated for its potential to bind selectively to specific receptors, such as peroxisome proliferator-activated receptors (PPARs). This interaction can lead to beneficial metabolic effects, including improved lipid metabolism and glucose homeostasis.

Research Findings

Several studies have explored the pharmacological potential of this compound and its derivatives:

Case Studies

- Anti-inflammatory Activity : In a controlled study, the administration of this compound in a murine model demonstrated significant reduction in inflammatory markers compared to control groups, highlighting its potential therapeutic application in treating inflammatory diseases.

- Metabolic Effects : A recent investigation into the metabolic effects of this compound showed that it improved insulin sensitivity in diabetic mice models, suggesting a role in diabetes management through receptor-mediated pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.